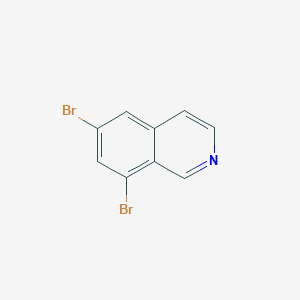
zinc;methylbenzene;iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of zinc;methylbenzene;iodide typically involves the reaction of zinc iodide with methylbenzene under controlled conditions. One common method is to dissolve zinc iodide in an organic solvent such as diethyl ether and then add methylbenzene to the solution. The reaction is usually carried out at room temperature and may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and the use of specific catalysts .
化学反应分析
Types of Reactions
Zinc;methylbenzene;iodide can undergo various chemical reactions, including:
Oxidation: The methylbenzene component can be oxidized to form benzoic acid or other oxidation products.
Reduction: Zinc can act as a reducing agent in certain reactions, converting nitro groups to amines.
Substitution: The iodide ion can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc in the presence of dilute mineral acids or sodium sulfide in ammonium hydroxide solution.
Substitution: Reagents such as sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzoic acid, benzaldehyde.
Reduction: Aniline, other amines.
Substitution: Various substituted benzene derivatives depending on the nucleophile used
科学研究应用
Zinc;methylbenzene;iodide has several applications in scientific research:
Biology: Potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
作用机制
The mechanism of action of zinc;methylbenzene;iodide involves the coordination of zinc ions with the methylbenzene and iodide components. Zinc acts as a Lewis acid, facilitating various chemical reactions by stabilizing transition states and intermediates. The iodide ion can participate in nucleophilic substitution reactions, while the methylbenzene component can undergo electrophilic aromatic substitution and other reactions .
相似化合物的比较
Similar Compounds
Zinc chloride: Similar in its use as a Lewis acid and in catalytic applications.
Zinc bromide: Shares similar properties and applications, particularly in organic synthesis.
Methylbenzene derivatives: Compounds such as benzyl chloride and benzyl bromide have similar reactivity patterns
Uniqueness
Zinc;methylbenzene;iodide is unique due to the specific combination of zinc, methylbenzene, and iodide, which imparts distinct chemical properties and reactivity. Its ability to participate in a wide range of chemical reactions makes it a versatile reagent in both research and industrial applications .
属性
分子式 |
C7H7IZn |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
zinc;methylbenzene;iodide |
InChI |
InChI=1S/C7H7.HI.Zn/c1-7-5-3-2-4-6-7;;/h3-6H,1H3;1H;/q-1;;+2/p-1 |
InChI 键 |
AHAJMZHMDYRVRB-UHFFFAOYSA-M |
规范 SMILES |
CC1=CC=[C-]C=C1.[Zn+2].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[2-(Diethylamino)ethyl][(4-methyl-1,3-thiazol-5-yl)methyl]amine](/img/structure/B12099561.png)
![3-[(2-Amino-4-methylsulfanylbutanoyl)amino]propanoic acid](/img/structure/B12099562.png)



![1-[(4-fluorophenyl)methyl]-3-[(4-hydroxyphenyl)methyl]-1-(1-methylpiperidin-4-yl)urea;hydrochloride](/img/structure/B12099576.png)
![2-[(3,5-Dimethylcyclohexyl)amino]propan-1-ol](/img/structure/B12099583.png)



